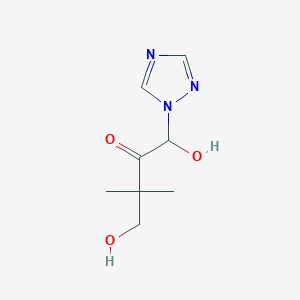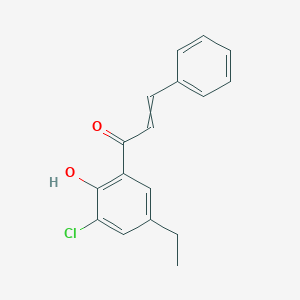![molecular formula C26H45BrN2O2 B14199372 Pyridinium, 1-[3-[(1,2-dioxooctadecyl)amino]propyl]-, bromide CAS No. 850786-18-4](/img/structure/B14199372.png)
Pyridinium, 1-[3-[(1,2-dioxooctadecyl)amino]propyl]-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 1-[3-[(1,2-dioxooctadecyl)amino]propyl]-, bromide: is a chemical compound belonging to the class of pyridinium salts. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by its unique structure, which includes a pyridinium ring substituted with a long-chain fatty acid derivative.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyridinium, 1-[3-[(1,2-dioxooctadecyl)amino]propyl]-, bromide typically involves the reaction of pyridine with a long-chain fatty acid derivative under specific conditions. The reaction is usually carried out in the presence of a brominating agent to introduce the bromide ion. The process can be summarized as follows:
Starting Materials: Pyridine and 1,2-dioxooctadecylamine.
Reaction Conditions: The reaction is conducted in an organic solvent, such as dichloromethane, at a controlled temperature.
Bromination: A brominating agent, such as hydrogen bromide, is added to the reaction mixture to form the bromide salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acid chain, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the pyridinium ring, converting it to a dihydropyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out in aqueous or organic solvents, depending on the nucleophile.
Major Products:
Oxidation: Oxidized derivatives of the fatty acid chain.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridinium salts.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a catalyst in organic reactions, particularly in the synthesis of complex molecules.
Ionic Liquids: Pyridinium salts are often used as components of ionic liquids, which have applications in green chemistry and electrochemistry.
Biology:
Antimicrobial Agents: Pyridinium salts have shown antimicrobial activity against various pathogens, making them potential candidates for use in disinfectants and antiseptics.
Gene Delivery: The compound can be used in gene delivery systems due to its ability to interact with nucleic acids.
Medicine:
Drug Development: Pyridinium derivatives are explored for their potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry:
Corrosion Inhibitors: The compound can be used as a corrosion inhibitor in various industrial applications, protecting metal surfaces from degradation.
作用機序
The mechanism of action of pyridinium, 1-[3-[(1,2-dioxooctadecyl)amino]propyl]-, bromide involves its interaction with biological membranes and proteins. The long-chain fatty acid derivative allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the pyridinium ring can interact with nucleic acids and proteins, affecting their function and leading to antimicrobial or anticancer effects.
類似化合物との比較
- 4-methyl-1-(3-phenoxypropyl) pyridinium bromide
- 4-(dimethylamino)-1-(2-phenoxyethyl) pyridinium bromide
- 4-(dimethylamino)-1-(3-phenoxypropyl) pyridinium bromide
Comparison: While all these compounds share the pyridinium core structure, pyridinium, 1-[3-[(1,2-dioxooctadecyl)amino]propyl]-, bromide is unique due to its long-chain fatty acid derivative. This structural feature imparts distinct properties, such as enhanced membrane interaction and potential for use in gene delivery systems. Other similar compounds may have different substituents, leading to variations in their chemical reactivity and biological activity.
特性
CAS番号 |
850786-18-4 |
|---|---|
分子式 |
C26H45BrN2O2 |
分子量 |
497.6 g/mol |
IUPAC名 |
2-oxo-N-(3-pyridin-1-ium-1-ylpropyl)octadecanamide;bromide |
InChI |
InChI=1S/C26H44N2O2.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-25(29)26(30)27-21-19-24-28-22-17-15-18-23-28;/h15,17-18,22-23H,2-14,16,19-21,24H2,1H3;1H |
InChIキー |
BKBQKYNWTNMCLM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC(=O)C(=O)NCCC[N+]1=CC=CC=C1.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



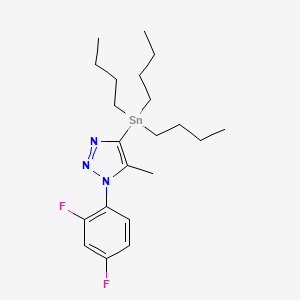
![(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl (R)-{(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}sulfuramidoite](/img/structure/B14199308.png)
![{3-[Phenyl(pyren-1-YL)amino]phenyl}methanol](/img/structure/B14199315.png)
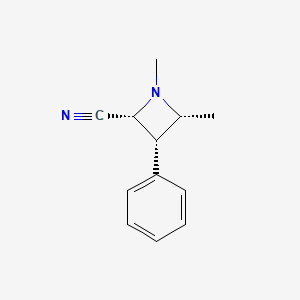
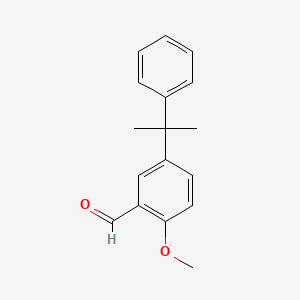

![8-(4-Fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14199343.png)
![4-(Bis{4-[2-(4-butoxyphenyl)ethenyl]phenyl}amino)benzaldehyde](/img/structure/B14199350.png)
![Benzenamine, N-[1-[4-(trifluoromethyl)phenyl]ethylidene]-](/img/structure/B14199351.png)

![(S)-tert-butyl 2-(((4-(bis(tert-butoxycarbonyl)amino)butyl)(5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B14199359.png)
